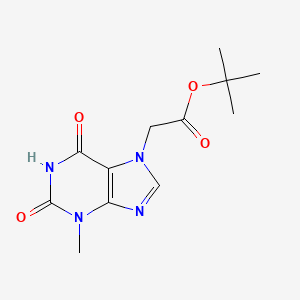
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of isoxazoles, including Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, can be achieved through various methods . One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate consists of a isoxazole ring attached to a phenyl ring and an ethyl ester group . The isoxazole ring is a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a solid compound . It has a molecular weight of 251.67 .Aplicaciones Científicas De Investigación
Pharmaceutical Interest and Myolytic Activity
Ethyl esters of isoxazol-4-carboxylic acids, including variants substituted with 4-pyridyl and o-chlorophenyl groups such as ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have been explored for their pharmaceutical potential. Pharmacological screening indicates that some of these compounds exhibit myolytic (muscle relaxant) activity (Arena et al., 1975).
Synthesis Techniques and Biomimetic Applications
Studies have been conducted on the efficient synthesis of related compounds, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. These synthesis techniques are suitable for chiral sulfide and large-scale applications, highlighting the importance of these compounds in biomimetic synthesis, particularly in the context of synthesizing α-cyclopiazonic acid (Moorthie et al., 2007).
Anti-HSV-1 and Cytotoxic Activities
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These studies are crucial in exploring new therapeutic avenues, particularly in antiviral and anticancer domains (Dawood et al., 2011).
Structural Analysis and Antimicrobial Properties
The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, have been characterized, including X-ray diffraction studies. These compounds have been evaluated for their potential antimicrobial activities, making them significant in the field of pharmacology (Achutha et al., 2017).
Anticancer Potential
Novel pyrazole derivatives, synthesized from ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have shown promising results in in vitro antimicrobial and anticancer activity tests. Some of these compounds exhibited higher anticancer activity than known reference drugs, highlighting their potential in cancer therapy (Hafez et al., 2016).
Photochemical and Photophysical Properties
Research has also been conducted on the photochemical reactions and photophysical properties of compounds synthesized from ethyl isoxazole-5-carboxylates. Such studies are essential for understanding the potential applications of these compounds in photochemistry and materials science (Amati et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZECLYUKCVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)



![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)


![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)
